Cas no 2138077-22-0 (3-amino-4-(2-fluoroethoxy)benzaldehyde)

3-amino-4-(2-fluoroethoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-amino-4-(2-fluoroethoxy)benzaldehyde
- 2138077-22-0
- EN300-1144006
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- Inchi: 1S/C9H10FNO2/c10-3-4-13-9-2-1-7(6-12)5-8(9)11/h1-2,5-6H,3-4,11H2
- InChI Key: MUMFCKQVYHKAED-UHFFFAOYSA-N
- SMILES: FCCOC1C=CC(C=O)=CC=1N
Computed Properties
- Exact Mass: 183.06955672g/mol
- Monoisotopic Mass: 183.06955672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
- XLogP3: 1
3-amino-4-(2-fluoroethoxy)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1144006-2.5g |
3-amino-4-(2-fluoroethoxy)benzaldehyde |
2138077-22-0 | 95% | 2.5g |
$1428.0 | 2023-10-26 | |
Enamine | EN300-1144006-0.5g |
3-amino-4-(2-fluoroethoxy)benzaldehyde |
2138077-22-0 | 95% | 0.5g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1144006-0.05g |
3-amino-4-(2-fluoroethoxy)benzaldehyde |
2138077-22-0 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
Enamine | EN300-1144006-0.25g |
3-amino-4-(2-fluoroethoxy)benzaldehyde |
2138077-22-0 | 95% | 0.25g |
$670.0 | 2023-10-26 | |
Enamine | EN300-1144006-10g |
3-amino-4-(2-fluoroethoxy)benzaldehyde |
2138077-22-0 | 95% | 10g |
$3131.0 | 2023-10-26 | |
Enamine | EN300-1144006-5g |
3-amino-4-(2-fluoroethoxy)benzaldehyde |
2138077-22-0 | 95% | 5g |
$2110.0 | 2023-10-26 | |
Enamine | EN300-1144006-1.0g |
3-amino-4-(2-fluoroethoxy)benzaldehyde |
2138077-22-0 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-1144006-5.0g |
3-amino-4-(2-fluoroethoxy)benzaldehyde |
2138077-22-0 | 5g |
$2110.0 | 2023-05-23 | ||
Enamine | EN300-1144006-1g |
3-amino-4-(2-fluoroethoxy)benzaldehyde |
2138077-22-0 | 95% | 1g |
$728.0 | 2023-10-26 | |
Enamine | EN300-1144006-0.1g |
3-amino-4-(2-fluoroethoxy)benzaldehyde |
2138077-22-0 | 95% | 0.1g |
$640.0 | 2023-10-26 |
3-amino-4-(2-fluoroethoxy)benzaldehyde Related Literature
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1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
Additional information on 3-amino-4-(2-fluoroethoxy)benzaldehyde
Comprehensive Overview of 3-amino-4-(2-fluoroethoxy)benzaldehyde (CAS No. 2138077-22-0): Properties, Applications, and Industry Trends
3-amino-4-(2-fluoroethoxy)benzaldehyde (CAS No. 2138077-22-0) is a fluorinated aromatic aldehyde derivative gaining significant attention in pharmaceutical and material science research. This compound, characterized by its amino and fluoroethoxy functional groups, serves as a versatile building block for synthesizing complex molecules. Its unique structure enables applications in drug discovery, agrochemicals, and advanced material design, aligning with current trends in precision chemistry and green synthesis.
The molecular formula of 3-amino-4-(2-fluoroethoxy)benzaldehyde includes a benzaldehyde core modified with an electron-donating amino group and a 2-fluoroethoxy side chain. This combination enhances its reactivity in nucleophilic aromatic substitution (SNAr) reactions, making it valuable for constructing heterocyclic compounds. Researchers frequently search for "fluorinated benzaldehyde derivatives" and "CAS 2138077-22-0 solubility," reflecting interest in its physicochemical properties for solvent optimization in synthetic protocols.
Recent studies highlight the role of 3-amino-4-(2-fluoroethoxy)benzaldehyde in developing PET radiotracers, addressing the growing demand for non-invasive diagnostic tools. The fluoroethoxy moiety allows for 18F-labeling, a technique dominating searches like "F-18 labeled precursors" and "radiopharmaceutical intermediates." This positions the compound as critical in oncology and neurology research, particularly for targeting biomarkers such as tau proteins in Alzheimer's disease.
In material science, the compound's aldehyde group facilitates Schiff base formation, enabling the design of metal-organic frameworks (MOFs) and covalent organic polymers (COPs). Queries like "fluorinated linkers for MOFs" and "gas storage materials" correlate with these applications. Its thermal stability (evidenced by TGA analyses shared in patent literature) makes it suitable for high-performance polymers, addressing industry needs for heat-resistant coatings.
Synthetic methodologies for CAS 2138077-22-0 often involve palladium-catalyzed etherification or nucleophilic fluorination, topics frequently searched alongside "C-O coupling reactions." Recent innovations focus on continuous flow chemistry approaches to improve yield (>85% in optimized conditions) and reduce waste, responding to the pharmaceutical industry's push toward sustainable manufacturing.
Regulatory databases confirm 3-amino-4-(2-fluoroethoxy)benzaldehyde as non-hazardous under standard handling conditions, though proper PPE is recommended during manipulation. This safety profile expands its utility in academic and industrial settings, contrasting with restricted fluorinated compounds that face REACH limitations.
The compound's commercial availability through specialty chemical suppliers (typically 95-98% purity by HPLC) meets demand from researchers investigating "structure-activity relationships" in drug design. Price trends indicate stable supply chains, with bulk procurement options emerging as pharmaceutical developers scale up fluorinated API production.
Future directions include exploring its enantioselective transformations, as evidenced by rising searches for "chiral fluorinated aldehydes." Computational studies (e.g., DFT calculations of its frontier orbitals) provide theoretical support for its reactivity patterns, a resource increasingly requested in computational chemistry forums.
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